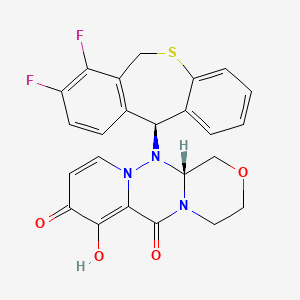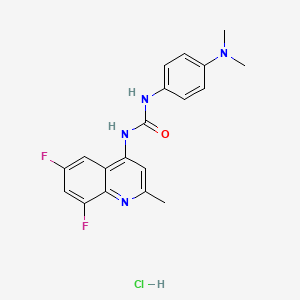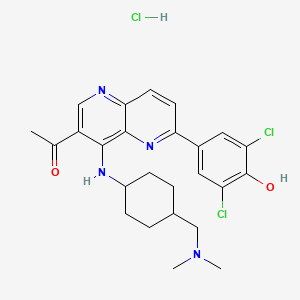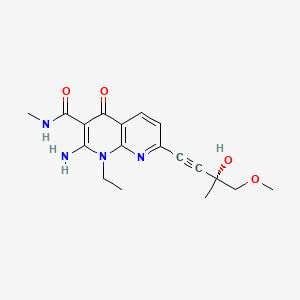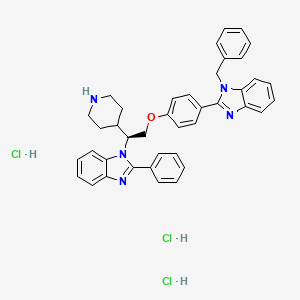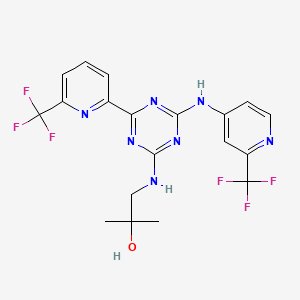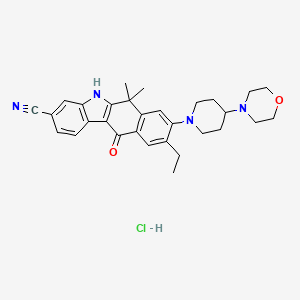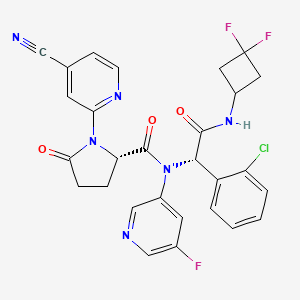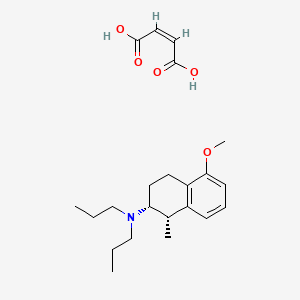
(+)-UH 232 Maleate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(+)-UH 232 Maleate” is a D2 antagonist and also a D3 partial agonist . It displays preferential activity at central dopamine autoreceptors . It stimulates a marked acceleration of dopamine synthesis and turnover .
Synthesis Analysis
The synthesis of “this compound” involves a multi-step reaction with two steps . The first step involves a reaction with hydrogen and 10% Pd/C in methanol under ambient temperature and 760 Torr pressure . The second step involves a reaction with K2CO3 in acetonitrile for 240 hours at ambient temperature .Molecular Structure Analysis
The molecular formula of “this compound” is C18H29NO.C4H4O4 . Its molecular weight is 391.51 . The canonical SMILES representation isCCCN(CCC)C1CCC2=C(C1C)C=CC=C2OC.C(=CC(=O)O)C(=O)O . Physical and Chemical Properties Analysis
“this compound” is soluble to 50 mM in water . It should be stored at room temperature .Applications De Recherche Scientifique
Structure of Potassium Hydrogen Maleate : A study on the structure of potassium hydrogen maleate by neutron diffraction revealed a short, strong hydrogen bond, indicating the ion's statistical symmetry (Peterson & Levy, 1958).
Diethyl Maleate Effects on Hepatocytes : Research on diethyl maleate's effects on isolated rat hepatocytes found it can inhibit protein synthesis and amino acid transport at high concentrations, while not affecting cytochrome P-450 or monooxygenase activity (Goethals et al., 1983).
Stereochemical Course of Maleate Hydratase Reaction : This study demonstrated that maleate hydratase from rabbit kidney catalyzes a stereospecific addition to maleate's double bond, forming d-malate (Englard, Britten, & Listowsky, 1967).
Low-Barrier Hydrogen Bond in Hydrogen Maleate : A theoretical study on hydrogen maleate anion indicated the formation of a strong intramolecular low-barrier hydrogen bond, significantly more potent than normal hydrogen bonds in maleic diacid (Garcia-Viloca, González-Lafont, & Lluch, 1997).
Synthetic Pathway for Maleate in Escherichia coli : A study successfully constructed a synthetic pathway for maleate in E. coli, combining polyketide biosynthesis and benzene ring cleavage pathways, indicating its potential for producing valuable chemicals (Noda et al., 2017).
Maleate Cis-Trans Isomerase in Alcaligenes faecalis : Research on maleate cis-trans isomerase revealed its conversion of maleate to fumarate, with a weak reverse reaction, and gene cloning of this enzyme provided insights into its molecular structure and function (Hatakeyama et al., 1997).
Pharmacokinetics and Pharmacodynamics of Arterolane Maleate : A study on Arterolane Maleate, an antimalarial compound, assessed its pharmacokinetics and pharmacodynamics, suggesting a minimum dose for maximum therapeutic benefits in treating P. falciparum malaria (Gautam et al., 2011).
Mécanisme D'action
Propriétés
IUPAC Name |
(Z)-but-2-enedioic acid;(1S,2R)-5-methoxy-1-methyl-N,N-dipropyl-1,2,3,4-tetrahydronaphthalen-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO.C4H4O4/c1-5-12-19(13-6-2)17-11-10-16-15(14(17)3)8-7-9-18(16)20-4;5-3(6)1-2-4(7)8/h7-9,14,17H,5-6,10-13H2,1-4H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/t14-,17+;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEQAJDYHKYAPJE-GUUGRXDUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C1CCC2=C(C1C)C=CC=C2OC.C(=CC(=O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN(CCC)[C@@H]1CCC2=C([C@@H]1C)C=CC=C2OC.C(=C\C(=O)O)\C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

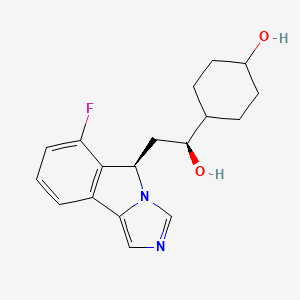

![6-cyano-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-1-pentan-3-ylindole-4-carboxamide](/img/structure/B560131.png)

